molecular formula C8H7NO6S B1295815 2-Nitro-4-methylsulfonylbenzoic acid CAS No. 110964-79-9

2-Nitro-4-methylsulfonylbenzoic acid

Cat. No. B1295815
M. Wt: 245.21 g/mol
InChI Key: QNOUABMNRMROSL-UHFFFAOYSA-N
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Description

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a chemical compound that has been synthesized through various methods. It is derived from 2-nitro-4-methylsulfonyltoluene (NMST) and has been the subject of research due to its potential applications and synthesis processes .

Synthesis Analysis

Several studies have focused on the synthesis of NMSBA. One approach involves the oxidation of NMST by oxygen, catalyzed by iron(II) phthalocyanine (FePc) and copper(II) phthalocyanine (CuPc). This method has been optimized to achieve a yield of up to 53% and a conversion rate of 89.3% under specific conditions . Another synthesis route uses nitric acid as the oxidizing agent, resulting in a product yield of 87.2% and a purity exceeding 98.7% . Additionally, a gas-liquid phase oxidation process has been developed, yielding an average product yield of 85% and a purity of 97.1% .

Molecular Structure Analysis

The molecular structure of a related compound, methyl 4-methylsulfonyl-2-nitrobenzoate, has been studied, revealing dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring. This structural information provides insight into the molecular conformation and potential reactivity of NMSBA .

Chemical Reactions Analysis

NMSBA is involved in various chemical reactions due to its functional groups. The nitro group, in particular, can participate in redox reactions, as seen in the synthesis of 2-hetarylbenzothiazoles from 2-halonitroarene, methylhetarene, and elemental sulfur . Additionally, the presence of the methylsulfonyl group can influence the reactivity and selectivity of the compound in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMSBA are influenced by its molecular structure. The presence of both nitro and methylsulfonyl groups contributes to its reactivity and potential applications. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the synthesis methods suggest that NMSBA is stable under mild conditions and can be obtained in high purity .

Scientific Research Applications

Application 1: Herbicide Production

  • Summary of the Application : NMSBA is an important organic chemical intermediate used to prepare an excellent herbicide called mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .
  • Methods of Application or Experimental Procedures : In industry, NMSBA is usually synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST). The benzene ring of NMST has two strongly electron-withdrawing groups, requiring strong oxidants and catalysts for efficient oxidation .
  • Results or Outcomes : The main outcome of this application is the production of the herbicide mesotrione, which is widely used in agriculture, particularly in corn fields, to control weed damage .

Application 2: Green Synthesis Approach

  • Summary of the Application : A green synthesis approach for NMSBA production has been developed to address the issue of waste acid and nitrogen oxide generation from the nitric acid oxidation procedure .
  • Methods of Application or Experimental Procedures : This involves the highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) under ambient pressure and temperature, employing molybdate as the catalyst and graphite rod as the anode .
  • Results or Outcomes : Through optimizing various parameters such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, a NMSBA selectivity of 95.16% was realized in acidic media with the NMST conversion of 57.37% .

Application 3: Dye Production

  • Summary of the Application : NMSBA is used as an intermediate in the production of dyes . The specific types of dyes and their applications can vary widely.
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of dye being produced. Typically, NMSBA would be used in a chemical reaction to produce a dye compound .
  • Results or Outcomes : The main outcome of this application is the production of various types of dyes used in the textile industry .

Application 4: Medicine

  • Summary of the Application : NMSBA is used as an intermediate in the production of certain pharmaceuticals . The specific types of pharmaceuticals and their applications can vary widely.
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of pharmaceutical being produced. Typically, NMSBA would be used in a chemical reaction to produce a pharmaceutical compound .
  • Results or Outcomes : The main outcome of this application is the production of various types of pharmaceuticals used in medicine .

Application 5: Aerobic Oxidation

  • Summary of the Application : A metal-free catalyzed oxidation of 2-nitro-4-methylsulfonatotoluene (NMST) to produce 2-nitro-4-methylsulfonatobenzoic acid (NMSBA) under Taylor flow regimes has been introduced .
  • Methods of Application or Experimental Procedures : This process uses N, N′, N″ - trihydroxyisocyanuric acid (THICA) as the catalyst and nitric acid as promoter, with molecular oxygen as the oxidant. The related parameters, such as residence time ( τ ), reaction temperature ( T ), and molar flow ratio of oxygen/substrate were investigated systematically .
  • Results or Outcomes : A good yield and selectivity were obtained by taking advantages of continuous flow system. Compared with the traditional batch oxidation process, the new continuous process is more safe and environmentally friendly .

Application 6: Synthesis of Mesotrione

  • Summary of the Application : NMSBA is a key intermediate in mesotrione production . Due to its low toxicity, high efficiency and innovative mechanisms, mesotrione is widely used worldwide .
  • Methods of Application or Experimental Procedures : The synthesis of NMSBA has attracted much attention due to fast-growing market demands. To date, various NMSBA synthesis methods have been reported .
  • Results or Outcomes : The main outcome of this application is the production of mesotrione, a herbicide widely used in agriculture .

Safety And Hazards

NMSBA is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling NMSBA .

Future Directions

As NMSBA is a key intermediate in the production of the herbicide mesotrione, the synthesis of NMSBA has attracted much attention due to fast-growing market demands . Therefore, the development of more efficient, safe, and environmentally friendly synthesis methods for NMSBA is a promising future direction .

properties

IUPAC Name

4-methylsulfonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOUABMNRMROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074639
Record name 4-Mesyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-methylsulfonylbenzoic acid

CAS RN

110964-79-9
Record name 4-(Methylsulfonyl)-2-nitrobenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=110964-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(methylsulfonyl)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(methylsulfonyl)-2-nitro-
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Record name 4-Mesyl-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfonyl)-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbonate and 20 mL of water. The resulting slurry was cooled to 15° C. and 4.0 g (14 mmol) of 2-nitro-4-(chlorosulfonyl)benzoyl chloride was added over 5 minutes. The reaction mixture was stirred at 15° C. for three hours and then at ambient temperature overnight. After warming to 40° C., 3.1 g (27 mmol) of the sodium salt of chloroacetic acid was added to the aqueous solution of 2-nitro-4-sulfinylbenzoic acid and the reaction mixture heated to reflux. After heating for 7 hours, the reaction mixture was allowed to cool to ambient temperature, diluted with 30 mL of water and washed with 50 mL of ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with 75 mL of ethyl acetate. The organic solution was concentrated to afford 3.0 g (87% yield) of 2-nitro-4-(methylsulfonyl)benzoic acid as a pale yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-nitro-4-(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbona+and 20 mL of water. The resulting slurry was cooled to 15° C. and 4.0 g (14 mmol) of 2-nitro-4(chlorosulfonyl)benzoyl chloride was added over 5 minutes. The reaction mixture was stirred at 15° C. for three hours and then at ambient temperature overnight. After warming to 40° C., 3.1 g (27 mmol) of the sodium salt of chloroacetic acid was added to the aqueous solution of 2 nitro-4-sulfinylbenzoic acid and the reaction mixture heated to reflux. After heating for 7 hours, the reaction mixture was allowed to cool to ambient temperature, diluted with 30 mL of water and washed with 50 mL of ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with 75 mL of ethyl acetate. The organic solution was concentrated to afford 3.0 g (87% yield) of 2-nitro-4-(methylsulfonyl)benzoic acid as a pale yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-nitro-4(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-4-methylsulfonylbenzoic acid
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2-Nitro-4-methylsulfonylbenzoic acid

Citations

For This Compound
29
Citations
C Huang, R Liu, C Zhang, Q Cheng, H Zhu - Journal of Chemical Sciences, 2017 - Springer
… A novel method was developed to produce 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) by oxygen catalyzed by iron(II) …
Number of citations: 8 link.springer.com
J Liu, Q Xu, F Ma, ZJ Yang, F Liu, W Su - Journal of Flow Chemistry, 2022 - Springer
… 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a key intermediate in mesotrione production (Fig. 1) [1, 2]. Due to its low toxicity, high efficiency and innovative mechanisms, …
Number of citations: 1 link.springer.com
Y Chen, M Peng, Y Lv, W Li, J Zhang, Y Fu - Journal of Applied …, 2023 - Springer
… It is urgent to develop a green synthesis approach for 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) production as nitric acid oxidation procedure generates large amount of waste acid …
Number of citations: 1 link.springer.com
N Li, X Tu, C Miao, Y Zhang, J Shen, J Wu - International Journal of …, 2015 - Elsevier
… synthesis of 2-nitro-4-methylsulfonylbenzoic acid was … phase oxidation of 2-nitro-4methylsulfonylbenzoic acid and … synthesis of 2-nitro-4-methylsulfonylbenzoic acid was also conducted. …
Number of citations: 1 www.sciencedirect.com
N Bensalah, A Khodary, A Abdel-Wahab - Journal of Hazardous Materials, 2011 - Elsevier
… ,3-dione derivative and 2-nitro-4-methylsulfonylbenzoic acid. Hydroxylation and release of sulfonyl and/or nitro groups from 2-nitro-4-methylsulfonylbenzoic acid lead to the formation of …
Number of citations: 48 www.sciencedirect.com
X Long, C Zhang, Y Zhu, Z Yang, W Yuan - Chemical Engineering Journal, 2016 - Elsevier
… 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is usually manufactured from the partial oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) by nitric acid under the catalysis of …
Number of citations: 14 www.sciencedirect.com
MS Jović, BP Dojčinović, VV Kovačević… - Chemical Engineering …, 2014 - Elsevier
… -methylsulfonylbenzaldehyde) and P8 (2-nitro-4-methylsulfonylbenzoic acid). In all systems was … acid (2-nitro-4-methylsulfonylbenzoic acid) and thus didn’t found on the chromatograms. …
Number of citations: 44 www.sciencedirect.com
D Wen, Z Fang, H He, C Zhang… - International Journal of …, 2018 - degruyter.com
… 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) can be produced by oxidizing 2-nitro-4-methylsulfonyltoluene (NMST) with air catalyzed by Co/Mn/Br and phosphotungstic acid(HPW) …
Number of citations: 7 www.degruyter.com
LY Wang, Z Yang, F Guo… - Journal of Chemical …, 2022 - Wiley Online Library
… 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) is an essential intermediate for the preparation of mesotrione. At present, NMSBA is prepared from the oxidation of 2-nitro-4-…
Number of citations: 3 onlinelibrary.wiley.com
H Liu, Z Fang, X Zhou, X Long - International Journal of Chemical …, 2020 - degruyter.com
… The effect of competitive adsorption on the catalytic performance of H 3 PMo 12 O 40 @C catalyst for producing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from the oxidation of 2-…
Number of citations: 3 www.degruyter.com

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